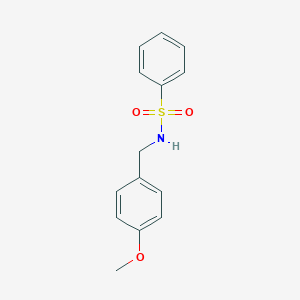

N-(4-methoxybenzyl)benzenesulfonamide

Overview

Description

“N-(4-methoxybenzyl)benzenesulfonamide” is a chemical compound with the molecular formula C14H15NO3S . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including those similar to “N-(4-methoxybenzyl)benzenesulfonamide”, typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions . A study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect .Molecular Structure Analysis

The molecular structure of “N-(4-methoxybenzyl)benzenesulfonamide” can be analyzed using various spectroscopic techniques . The ChemSpider database provides a 3D structure of the molecule .Chemical Reactions Analysis

Benzenesulfonamides, including “N-(4-methoxybenzyl)benzenesulfonamide”, can undergo various chemical reactions. For instance, they can participate in condensation to form Schiff bases .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-methoxybenzyl)benzenesulfonamide” include its molecular formula C14H15NO3S, average mass 305.392 Da, and monoisotopic mass 305.108551 Da .Scientific Research Applications

Photodynamic Therapy for Cancer Treatment : A study by Pişkin, Canpolat, & Öztürk (2020) synthesized zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, which exhibit properties useful for photodynamic therapy in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties.

Benzylation of Alcohols and Phenols : Carlsen (1998) developed a method using N-(4-methoxybenzyl)-o-benzenedisulfonimide to benzylate alcohols and phenols, producing 4-methoxybenzyl ethers in good yields. This study highlights its utility in organic synthesis (Carlsen, 1998).

Antifungal Applications : Gupta & Halve (2015) synthesized a series of benzenesulfonamide derivatives with potent antifungal activity, indicating potential use in developing antifungal agents (Gupta & Halve, 2015).

Cytotoxicity and Tumor-Specificity Studies : A study by Gul et al. (2016) synthesized benzenesulfonamides with potential as carbonic anhydrase inhibitors and found that some derivatives showed cytotoxic activities, indicating potential for anti-tumor studies.

Structural Analysis for Drug Development : Rodrigues et al. (2015) analyzed the crystal structures of N-substituted benzenesulfonamides, including 4-methoxybenzenesulfonamide, which is important for understanding their potential as drugs (Rodrigues et al., 2015).

Antiproliferative Agents in Cancer Therapy : Motavallizadeh et al. (2014) prepared derivatives of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides as potential antiproliferative agents, with some showing significant activity against various cancer cell lines (Motavallizadeh et al., 2014).

properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-18-13-9-7-12(8-10-13)11-15-19(16,17)14-5-3-2-4-6-14/h2-10,15H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLYTVPELPCLHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357566 | |

| Record name | N-(4-methoxybenzyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxybenzyl)benzenesulfonamide | |

CAS RN |

79246-03-0 | |

| Record name | N-(4-methoxybenzyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

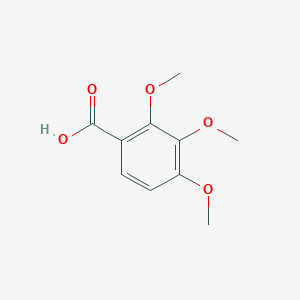

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

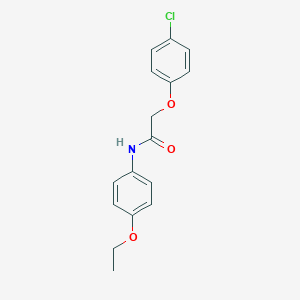

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Azaspiro[4.5]decane hydrochloride](/img/structure/B184460.png)

![Dimethyl 2-[(methylsulfonyl)amino]terephthalate](/img/structure/B184466.png)